5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide
Description
“5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” is a compound that contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This compound is related to a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a Suzuki cross-coupling reaction was used in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides .Molecular Structure Analysis
The molecular structure of “5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The chemical reactions involving “5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” could be diverse, depending on the conditions and reagents used. For instance, a Suzuki cross-coupling reaction was used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” would depend on its molecular structure. For instance, the highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Future Directions
The future research on “5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” could focus on further elucidating its mechanism of action, exploring its potential biological activities, and optimizing its synthesis process. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-4-7(13-15-6)9(14)12-8-5-10-2-3-11-8/h2-5H,1H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNJDBHOJZMJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388025 | |
Record name | ST50833382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide | |
CAS RN |
830341-31-6 | |
Record name | ST50833382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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